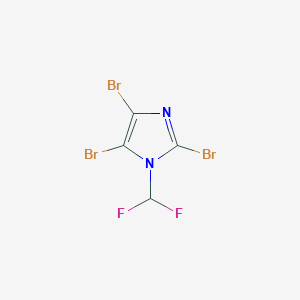

2,4,5-Tribromo-1-(difluoromethyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4,5-Tribromo-1-(difluoromethyl)imidazole” is a chemical compound with the CAS Number: 2551116-49-3 . It has a molecular weight of 354.77 . The compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for “2,4,5-Tribromo-1-(difluoromethyl)imidazole” is1S/C4HBr3F2N2/c5-1-2 (6)11 (4 (8)9)3 (7)10-1/h4H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,5-Tribromo-1-(difluoromethyl)imidazole” are not fully detailed in the available resources. It has a molecular weight of 354.77 .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

2,4,5-Tribromo-1-(difluoromethyl)imidazole is utilized in the synthesis of imidazole derivatives, which are significant in medicinal chemistry for their bioactivity. The unique electron-rich nature of the imidazole ring enables these derivatives to bind with various enzymes and receptors in biological systems, demonstrating a wide range of therapeutic potentials. For example, imidazole-based compounds have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, showcasing the structural versatility and development value of these molecules in drug discovery and medicinal research (Zhang et al., 2014).

Catalysis and Materials Science

In materials science, 2,4,5-Tribromo-1-(difluoromethyl)imidazole serves as a precursor or component in the synthesis of advanced materials. Its derivatives, particularly those involving imidazole frameworks, have been applied in creating nanocomposites and catalysts. For instance, graphene oxide–chitosan bionanocomposites have been employed as efficient nanocatalysts for the synthesis of trisubstituted imidazoles under solvent-free conditions, highlighting the eco-friendly and green chemistry aspects of these materials (Maleki & Paydar, 2015).

Environmental and Corrosion Science

Imidazole derivatives, including those synthesized from 2,4,5-Tribromo-1-(difluoromethyl)imidazole, find applications in corrosion science as well. They have been investigated as corrosion inhibitors for metals in various acidic solutions, demonstrating the ability to provide protective layers and prevent corrosion efficiently. This application is crucial in extending the lifespan of metals used in industrial and construction contexts, thereby reducing maintenance costs and environmental impact (Prashanth et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Imidazoles, in general, are known to interact with a variety of targets, including enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

It’s known that imidazoles can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

It’s known that imidazoles can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of imidazoles .

Propiedades

IUPAC Name |

2,4,5-tribromo-1-(difluoromethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWJMIHCRGSIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(C(=N1)Br)C(F)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromo-1-(difluoromethyl)imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2459222.png)

![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)